molecular formula C9H10ClN5 B2872825 2-Chloro-6-pyrrolidin-1-yl-9H-purine CAS No. 897936-32-2

2-Chloro-6-pyrrolidin-1-yl-9H-purine

Cat. No. B2872825
CAS RN: 897936-32-2
M. Wt: 223.66
InChI Key: IJNYLLRNMGTTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-6-pyrrolidin-1-yl-9H-purine” is a chemical compound with the molecular formula C9H10ClN5. It has a molecular weight of 223.66 g/mol . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The InChI code for “2-Chloro-6-pyrrolidin-1-yl-9H-purine” is 1S/C9H10ClN5/c10-9-13-7-6 (11-5-12-7)8 (14-9)15-3-1-2-4-15/h5H,1-4H2, (H,11,12,13,14) . This indicates the presence of a pyrrolidine ring attached to a purine ring.


Physical And Chemical Properties Analysis

“2-Chloro-6-pyrrolidin-1-yl-9H-purine” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Pharmacology: Anticancer Research

2-chloro-6-(pyrrolidin-1-yl)-9H-purine has been identified as a key scaffold in the synthesis of compounds with potential anticancer properties . Its structure is a part of the diazine alkaloid group, which includes pyridazine, pyrimidine, and pyrazine, known for their wide range of pharmacological applications. This compound serves as a central building block for creating molecules with improved druglikeness and ADME-Tox properties, which are crucial in developing new anticancer drugs.

Medicinal Chemistry: Antidepressant Molecules

The compound has been explored for its role in the synthesis of novel antidepressants. It is part of a class of molecules that modulate neurotransmitter systems, which are a target for treating psychiatric disorders and migraines . By acting on specific receptors or inhibiting the uptake of neurotransmitters like serotonin, derivatives of this compound could lead to new therapeutic options for mental health conditions.

Biotechnology: Enzyme Inhibition

In biotechnological research, 2-chloro-6-(pyrrolidin-1-yl)-9H-purine is used to study enzyme inhibition mechanisms. Its structure allows it to interact with various enzymes, potentially leading to the development of new inhibitors that can be used to regulate biological pathways or treat diseases where enzyme activity is a contributing factor .

Industrial Applications: Material Science

While specific industrial applications of this compound are not well-documented, its structural class is often used in material science research. Compounds like 2-chloro-6-(pyrrolidin-1-yl)-9H-purine can be used to create new materials with unique properties, such as enhanced durability or electrical conductivity .

Chemistry Research: Synthetic Methodologies

In the field of chemistry, this compound is utilized in developing novel synthetic methodologies. Researchers use it to create complex molecules, studying reactions that can lead to new synthetic routes and improve the efficiency of chemical synthesis processes .

Neuroscience: Neurotransmitter Modulation

Although direct applications in neuroscience are not explicitly mentioned in the available data, compounds with similar structures have been investigated for their effects on neurotransmitter systems. As such, 2-chloro-6-(pyrrolidin-1-yl)-9H-purine could be a candidate for research into neurological disorders and the development of neuroprotective drugs .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-chloro-6-pyrrolidin-1-yl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNYLLRNMGTTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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